2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide
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Overview
Description
2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide is an organic compound characterized by the presence of a cyclopentylamino group and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with cyclopentylamine in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acetamides or phenyl derivatives
Scientific Research Applications
2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide
- 2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide
- 2-(cyclopentylamino)-N-(3,5-difluorophenyl)acetamide
Uniqueness
This compound is unique due to the specific positioning of the difluoro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H16F2N2O |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C13H16F2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) |
InChI Key |
NTSCREPDLOYVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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